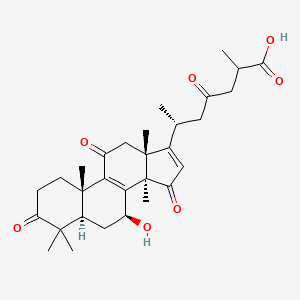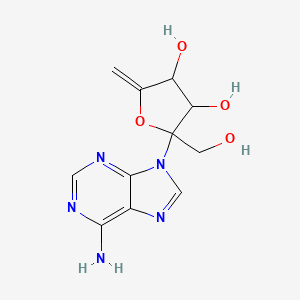![molecular formula C23H18N2O4 B11929296 4,4'-(5,6-Dimethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid](/img/structure/B11929296.png)
4,4'-(5,6-Dimethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(5,6-Dimethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(5,6-Dimethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid typically involves the formation of the benzimidazole core followed by the introduction of the dibenzoic acid moiety. One common method involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions to form the benzimidazole ring. Subsequent functionalization steps introduce the dimethyl groups and the dibenzoic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4,4’-(5,6-Dimethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halogens, nitro groups, or alkyl chains .
Scientific Research Applications
4,4’-(5,6-Dimethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s benzimidazole core is known for its biological activity, making it a candidate for drug development and biochemical studies.
Industry: Used in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 4,4’-(5,6-Dimethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to various enzymes and receptors, inhibiting their activity or modulating their function. This can lead to a range of biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or anticancer activity by interfering with cell division .
Comparison with Similar Compounds
Similar Compounds
4,4’-(1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid: Similar structure but lacks the dimethyl groups.
4,4’-(1H-benzo[d]imidazole-4,7-diyl)dianiline: Contains aniline groups instead of benzoic acid moieties.
5,6-Dimethyl-1H-benzo[d]imidazole: Lacks the dibenzoic acid moiety.
Uniqueness
4,4’-(5,6-Dimethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid is unique due to the presence of both the dimethyl groups and the dibenzoic acid moiety, which can enhance its chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C23H18N2O4 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
4-[7-(4-carboxyphenyl)-5,6-dimethyl-3H-benzimidazol-4-yl]benzoic acid |
InChI |
InChI=1S/C23H18N2O4/c1-12-13(2)19(15-5-9-17(10-6-15)23(28)29)21-20(24-11-25-21)18(12)14-3-7-16(8-4-14)22(26)27/h3-11H,1-2H3,(H,24,25)(H,26,27)(H,28,29) |
InChI Key |
GMADARAYRJWNFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C(=C1C3=CC=C(C=C3)C(=O)O)NC=N2)C4=CC=C(C=C4)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-2-[2-[4-[4-(2-propyl-1,3-oxazol-4-yl)phenyl]phenyl]ethyl]propane-1,3-diol](/img/structure/B11929217.png)
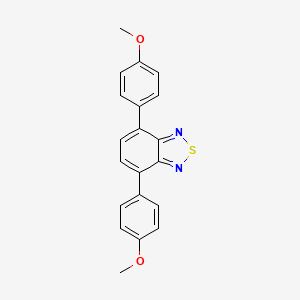
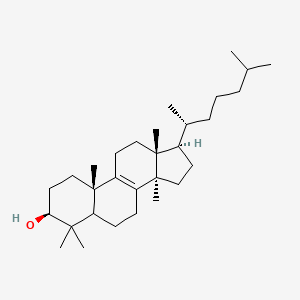
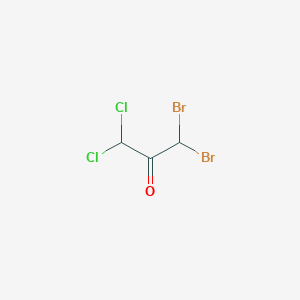
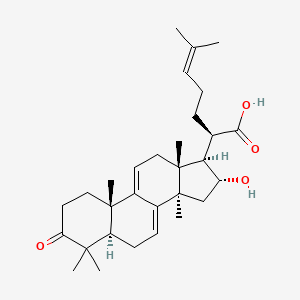
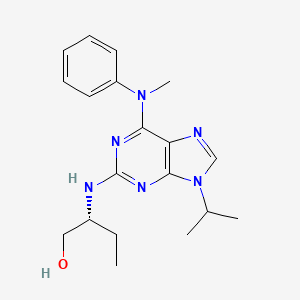
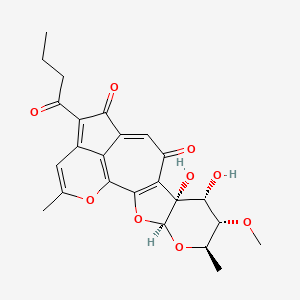
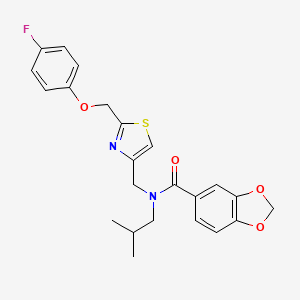
![1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;hydrochloride](/img/structure/B11929266.png)
